N-(3-chlorophenyl)-3,4-dimethylbenzamide
Description
N-(3-Chlorophenyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a 3-chlorophenyl group attached to the amide nitrogen and methyl substituents at the 3- and 4-positions of the benzoyl ring. Benzamide derivatives are widely studied for applications ranging from flavor enhancers to agrochemicals, with structural variations dictating their functional roles .
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-10-6-7-12(8-11(10)2)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) |
InChI Key |
VYQSOFCKOQPAQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(3-chlorophenyl)-3,4-dimethylbenzamide with related benzamides:
Key Observations :
- Substituent Effects : The 3,4-dimethyl groups on the benzoyl ring (as in S9229) enhance steric bulk and lipophilicity compared to unsubstituted analogs like N-(3-chlorophenyl)benzamide. This may influence binding to biological targets or metabolic stability .
- Conformational Differences : N-(3-chlorophenyl)benzamide adopts an antiparallel N–H conformation relative to the chloro substituent, stabilizing intermolecular hydrogen bonding. This contrasts with dichlorophenyl analogs, where steric effects may alter crystal packing .
Key Observations :
- Bioactivity : S9229’s umami activity is attributed to its N-alkyl substituent and dimethylbenzamide core, enabling receptor interaction. In contrast, N-(3-chlorophenyl) derivatives with cyclopropane or furanyl groups (e.g., cyprofuram) exhibit pesticidal properties .
- Structural vs. Functional Roles : While N-(3-chlorophenyl)benzamide serves as a crystallographic model, halogenated analogs like 3,4-dichloro-N-(3-chlorophenyl)benzamide may prioritize reactivity over receptor specificity .
Metabolic and Toxicological Profiles
Metabolism of S9229 :
Toxicological Data :
- S9229: No significant toxicity in subchronic studies; classified as FEMA GRAS (Generally Recognized As Safe) for food use .
- Chlorinated Analogs: Limited data, but compounds like cyprofuram require strict handling due to pesticidal activity .
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